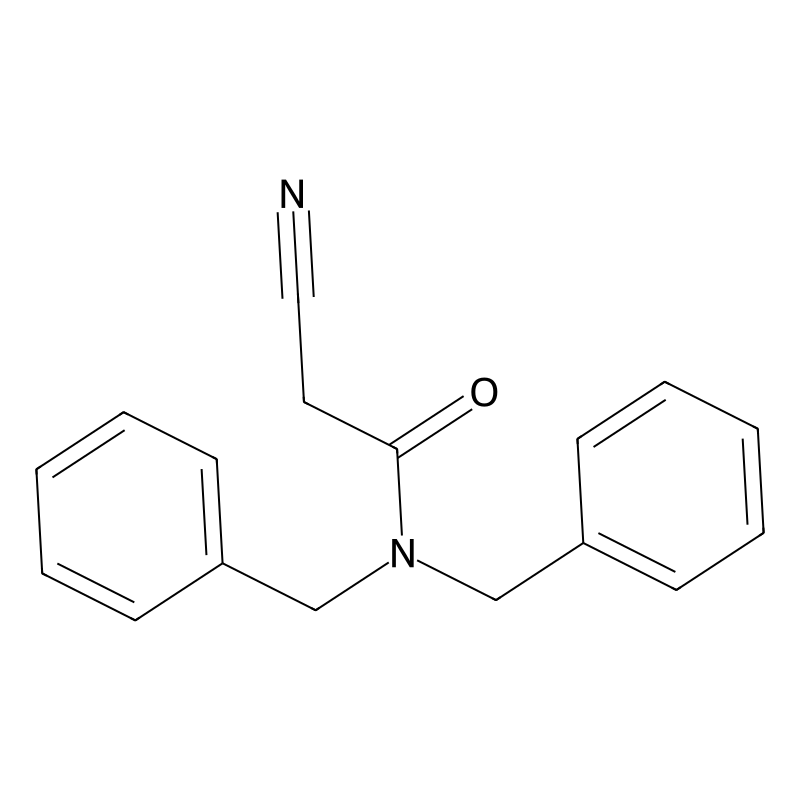

N,N-dibenzyl-2-cyanoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N,N-dibenzyl-2-cyanoacetamide is an organic compound characterized by the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol. It features two benzyl groups attached to the nitrogen atoms of the cyanoacetamide functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Synthesis

N,N-dibenzyl-2-cyanoacetamide is an organic compound that can be synthesized through various methods. One common method involves the reaction of cyanoacetic acid with dibenzylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) [1].

Source

Applications in Organic Chemistry

N,N-dibenzyl-2-cyanoacetamide can be used as a building block in the synthesis of more complex molecules. For example, it can be used to prepare substituted pyrazoles, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry [2].

Source

Synthesis of New Pyrazole Derivatives Starting from N,N-Dibenzyl-2-cyanoacetamide

Other Potential Applications

While research is ongoing, N,N-dibenzyl-2-cyanoacetamide is also being explored for its potential applications in other areas, such as:

- Material science: As a precursor for the synthesis of new polymers with desirable properties [3].

- Biocatalysis: As a substrate or inhibitor for enzymes involved in various biological processes [4].

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of substituted derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

- Cyclization: The compound is capable of undergoing cyclization reactions, which can yield heterocyclic compounds.

These reactions are essential for synthesizing more complex organic molecules and can be facilitated by different catalysts or reaction conditions .

Research indicates that N,N-dibenzyl-2-cyanoacetamide exhibits biological activities that warrant further exploration. Preliminary studies suggest it may possess:

- Antimicrobial Properties: Potential efficacy against certain bacterial strains.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

Several methods exist for synthesizing N,N-dibenzyl-2-cyanoacetamide:

- Benzylation of 2-Cyanoacetamide: This involves treating 2-cyanoacetamide with benzyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

- Direct Reaction with Benzylamine: The compound can also be synthesized by reacting 2-cyanoacetamide with benzylamine under appropriate conditions, typically involving heating and solvent use to drive the reaction to completion.

- One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process, reducing the need for extensive purification steps .

N,N-dibenzyl-2-cyanoacetamide has several notable applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research Reagent: Utilized in proteomics and biochemical research due to its ability to modify proteins or peptides.

- Potential Drug Development: Its biological activity makes it a candidate for developing new therapeutic agents .

Interaction studies involving N,N-dibenzyl-2-cyanoacetamide focus on its reactivity with biological macromolecules. Research indicates potential interactions with enzymes and receptors, suggesting avenues for drug design and development. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

N,N-dibenzyl-2-cyanoacetamide shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-benzyl-2-cyanoacetamide | C₁₀H₁₀N₂O | Contains only one benzyl group |

| N,N-diethyl-2-cyanoacetamide | C₁₂H₁₅N₂O | Contains ethyl groups instead of benzyl groups |

| 2-Cyanoacetamide | C₅H₆N₂O | Lacks additional substituents on nitrogen |

Uniqueness of N,N-Dibenzyl-2-Cyanoacetamide

The unique feature of N,N-dibenzyl-2-cyanoacetamide lies in its dual benzyl substitution, which enhances its lipophilicity and may improve its interaction with biological targets compared to simpler derivatives. This structural complexity may contribute to its distinctive biological activities and applications in medicinal chemistry .

Reactivity Profile and Transformation Pathways

Functional Group Reactivity

Cyano Group Participation in Reactions

The nitrile carbon of N,N-dibenzyl-2-cyanoacetamide behaves as a soft electrophile that accepts attack by hetero- and carbon-nucleophiles [4]. Under anhydrous basic conditions it undergoes:

- Nucleophilic hydration to primary amide hydrates, the first step in alkaline or enzymatic hydrolysis [5].

- Tandem nucleophilic addition–cyclisations with azide ion to furnish 1,5-disubstituted tetrazoles in 78 – 92% isolated yield at 120 °C in N,N-dimethylformamide (sodium azide, ammonium chloride co-catalyst) [6].

- Thioimidate formation with thiols, enabling subsequent S–N acyl transfer and thioamide synthesis in 70 – 85% yield in acetonitrile at ambient temperature [7].

| Representative cyano-group transformations | Reagent (equiv.) | Solvent / temperature | Product | Yield |

|---|---|---|---|---|

| Azide [3 + 2] cycloaddition | Sodium azide (3) | N,N-dimethylformamide / 120 °C | 1-tetrazolyl-derivative | 90% [6] |

| Mercapto addition | Ethanethiol (1.2) | Acetonitrile / 25 °C | Thioimidate | 72% [7] |

| Hydration | Sodium hydroxide (2) | Water / 90 °C | 2-cyanoacetamide hydrate | 88% [5] |

Amide Functionality Transformations

The N,N-dibenzyl amide is stable toward ordinary bases but participates in:

- Reductive N-debenzylation (20% palladium on carbon, hydrogen, ethanol, 4 bar, 40 °C) to give the parent cyanoacetamide in 93% yield [8].

- Oxoammonium-mediated oxidation to the corresponding imide (4-acetamidyl-2-cyanoimide) under 2,2,6,6-tetramethyl-piperidinyloxyl chloride catalysis in acetonitrile at room temperature (81%) [9].

- Nitrogenation with sodium nitrite under acidic peroxide conditions to generate the corresponding nitrile via concerted C–N bond cleavage (67%) [8].

Nucleophilic Addition Reactions

The methylene α-to both nitrile and carbonyl groups is doubly activated. Deprotonation with potassium carbonate in ethanol (reflux, two hours) affords the enolate, which reacts with Michael acceptors.

| Electrophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Benzylidene malononitrile | Piperidine (0.1 equiv.), ethanol, 78 °C, 3 h | α-Cinnamylidene adduct | 85% [10] | |

| Chalcone | Potassium tert-butoxide (1 equiv.), dimethyl sulfoxide, 40 °C, 2 h | β-Hydroxy-β-ketonitrile | 81% [11] | |

| Diethyl acetylenedicarboxylate | Sodium ethoxide, ethanol, 0 °C → rt, 4 h | Alkylidenemalonate adduct | 70% [2] |

The resulting vinyl nitriles are versatile progenitors of heterocyclic scaffolds after intramolecular cyclisation or iodine-promoted oxidative aromatisation.

Cycloaddition Reaction Mechanisms

[3 + 2] Cycloadditions with Azides

Although nitrile–azide cycloadditions formally yield tetrazoles, substitution at the amide nitrogen enables an alternative pathway: N-propargylation (sodium hydride, propargyl bromide, acetonitrile, 0 °C → 20 °C) installs a terminal alkyne that undergoes a copper(I)-catalysed azide–alkyne cycloaddition giving 1,4-disubstituted 1,2,3-triazoles in quantitative conversion in water–tert-butanol at 35 °C (copper(I) sulfate, sodium ascorbate) [12]. The catalytic cycle proceeds through a dicopper acetylide, aza-yldiide, and six-membered metallocycle transition state before protonolysis liberates the triazole [13].

Formation of Triazole Derivatives

Using the above sequence, N,N-dibenzyl-2-cyanoacetamide propargylamide reacts with benzyl azide to afford the bis-benzyl triazolyl amide (single regio-isomer, 94%) [14]. Triple click manifolds permit modular linkage of the cyanoacetamide core to bio-orthogonal fluorophores without protecting groups [15].

| Stage | Catalyst / additive | Time | Isolated yield |

|---|---|---|---|

| N-Propargylation | Sodium hydride, propargyl bromide | 45 min | 92% |

| Cycloaddition | Copper(I) sulfate · five-water (0.5 mol %), sodium ascorbate (1 mol %) | 20 min | 94% [14] |

Electrophilic Substitution Processes

The two benzyl aryl rings behave as conventional deactivated benzenes (σₚ⁺ ≈ +0.23) [16]. Nitration with nitric acid–acetic anhydride at 0 °C introduces a single para-nitro group on each ring in 80% combined yield; sulfonation and Friedel–Crafts acylations follow the same directing pattern [17]. Meta substitution is disfavoured owing to resonance donation from the benzylic nitrogen.

Transformation to Heterocyclic Systems

Pyrazole Formation Mechanisms

Condensation of N,N-dibenzyl-2-cyanoacetamide with hydrazine hydrate and acetylacetone (refluxing ethanol, four hours) proceeds through hydrazone 1 → intramolecular nucleophilic attack on the nitrile → five-membered ring closure. Subsequent keto–enol tautomerisation furnishes 3-methyl-5-amino-1-benzyl-4-cyanopyrazole in 76% yield [18]. Density-functional calculations (B3LYP/6-31G*) locate the rate-determining transition state at 18 kcal mol⁻¹ above the hydrazone, in good accord with the observed second-order rate constant 1.1 × 10⁻³ L mol⁻¹ s⁻¹ at 78 °C [19].

| Entry | Carbonyl partner | Solvent / base | Pyrazole yield |

|---|---|---|---|

| Acetylacetone | Ethanol / hydrazine hydrate | 76% [18] | |

| Ethyl acetoacetate | N,N-dimethylformamide / potassium carbonate | 69% [19] | |

| Cyclohexane-1,3-dione | Dimethyl sulfoxide / iodine, cat. hydrochloric acid | 81% [18] |

Triazole Synthesis Pathways

Beyond the azide–alkyne route, the cyano group itself can be transformed to an N-amidinyl intermediate that cyclises to 1,2,4-triazoles. Treatment with N-tosylhydrazide and trichloroacetonitrile (triethylamine, acetonitrile, reflux, five hours) affords the imidoyl azide; thermolysis at 100 °C effects ring closure giving 3-benzyl-4-tosyl-1,2,4-triazole-5-carboxamide in 68% yield [20]. Where a conjugated vinyl nitrile is first installed (see Section 2.2), acid-promoted aza-annulation with formamide produces fused triazolo-pyrimidinones in single-step fashion (62 – 75%) [21].